H-Glu-pNA

Beschreibung

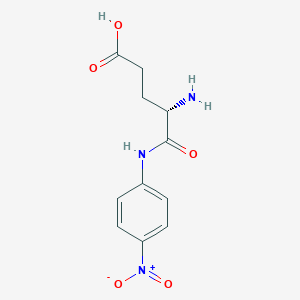

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQXNQKTUGNZLD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946884 | |

| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24032-35-7 | |

| Record name | (4S)-4-Amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24032-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Amino-5-((4-nitrophenyl)amino)-5-oxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-amino-5-[(4-nitrophenyl)amino]-5-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Glutamyl-p-Nitroanilide (H-Glu-pNA)

Authored for Researchers, Scientists, and Drug Development Professionals

L-Glutamyl-p-nitroanilide (H-Glu-pNA) is a synthetic amino acid derivative widely utilized in biochemical research. It serves primarily as a chromogenic substrate for specific enzymes, enabling the straightforward quantification of their activity through spectrophotometry. This guide provides a comprehensive overview of its chemical properties, its application in enzymatic assays with detailed protocols, and its role in other areas of biomedical research.

Core Concepts and Chemical Identity

This compound consists of an L-glutamic acid molecule linked to a p-nitroaniline (pNA) moiety via an amide bond. The position of this linkage determines the specific isomer:

-

L-Glutamic acid α-p-nitroanilide (α-Glu-pNA) : The p-nitroaniline group is attached to the α-carboxyl group of glutamic acid.

-

L-Glutamic acid γ-p-nitroanilide (γ-Glu-pNA) : The p-nitroaniline group is attached to the γ-carboxyl group of the glutamic acid side chain.

While both isomers exist, γ-Glu-pNA is the more extensively used compound in research, particularly as a substrate for the enzyme γ-glutamyl transpeptidase (GGT).[1][2] Consequently, this guide will focus primarily on the properties and applications of L-γ-Glutamyl-p-nitroanilide, often available commercially as a hydrochloride salt for improved solubility.[3]

Chemical and Physical Properties

This compound is typically supplied as an off-white to yellowish crystalline powder. Its stability is maintained when stored in a dry, dark place at temperatures between 2-8°C.[1] The key quantitative properties are summarized in the table below.

| Property | L-Glutamic acid α-p-nitroanilide | L-Glutamic acid γ-p-nitroanilide | L-Glutamic acid γ-(p-nitroanilide) hydrochloride |

| Synonyms | α-L-Glu-p-Nitroanilide, L-Glu-PNA | γ-Glu-pNA, L-GPNA, H-Glu(pNA)-OH | L-γ-Glutamyl-p-nitroanilide hydrochloride, GPNA |

| CAS Number | 24032-35-7 | 7300-59-6[4] | 67953-08-6 |

| Molecular Formula | C₁₁H₁₃N₃O₅ | C₁₁H₁₃N₃O₅[4] | C₁₁H₁₃N₃O₅ · HCl |

| Molecular Weight | 267.24 g/mol | 267.24 g/mol [4] | 303.70 g/mol |

| Appearance | Off-white to yellowish crystalline powder | White to pale yellow solid[4][5] | Powder |

| Melting Point | 184-186 °C[1] | 185-188 °C[5] | Not specified |

| Solubility | Soluble in DMSO, Dichloromethane, etc.[1] | DMSO: 12.5 mg/mL (with ultrasonic)[4] | Water: 5 mg/mL (clear, yellow solution) |

| Optical Activity | [α]²⁰/D +81.0±3.0°, c=1% in 5 M HCl[1] | [α]²⁰/D +36 to +39°, c=2 in dil. HCl[5] | Not specified |

| Storage Temp. | 2-8°C, Sealed in dry, dark place[1] | 4°C, sealed storage, away from moisture[4] | 2-8°C |

Principle of Application: Chromogenic Enzyme Substrate

The primary application of γ-Glu-pNA is in the measurement of γ-glutamyl transpeptidase (GGT) activity.[3][6] GGT is an enzyme that plays a crucial role in glutathione metabolism.[7] The assay principle is based on the enzymatic cleavage of the γ-glutamyl bond in the substrate. This reaction releases the p-nitroaniline (pNA) molecule, which has a distinct yellow color and a strong absorbance maximum around 405-418 nm.[8]

The substrate itself, γ-Glu-pNA, is nearly colorless. The rate of the formation of yellow pNA is directly proportional to the GGT activity in the sample, which can be monitored over time using a spectrophotometer.[2][9]

Caption: Enzymatic cleavage of γ-Glu-pNA by GGT releases the chromogenic product p-nitroaniline (pNA).

Experimental Protocols

The procedure for using this compound follows a standard workflow for most colorimetric enzyme assays. The key stages involve preparing the necessary reagents, initiating the enzymatic reaction under controlled conditions, and measuring the resulting color change kinetically.

Caption: General workflow for a colorimetric GGT activity assay using γ-Glu-pNA.

This protocol is adapted from standard procedures for measuring GGT activity in biological samples such as serum or tissue homogenates.[8]

A. Objective To quantify the enzymatic activity of γ-glutamyl transpeptidase (GGT) in a biological sample using L-γ-Glutamyl-p-nitroanilide as a chromogenic substrate.

B. Materials and Reagents

-

L-γ-Glutamyl-p-nitroanilide hydrochloride (Substrate)

-

Glycylglycine (Acceptor substrate)[2]

-

Tris-HCl or another suitable buffer system

-

p-Nitroaniline (pNA) for standard curve

-

Biological sample (e.g., serum, tissue lysate)[8]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of reading absorbance at 405-418 nm and maintaining a temperature of 37°C[8]

-

Pipettes and sterile tips

-

Ultrapure water

C. Reagent Preparation

-

GGT Assay Buffer : Prepare a Tris buffer (e.g., 100 mM Tris-HCl) containing 20 mM Glycylglycine. Adjust pH to 8.0-8.5. Warm to 37°C before use.

-

GGT Substrate Solution : Prepare a stock solution of L-γ-Glutamyl-p-nitroanilide in the GGT Assay Buffer. A typical concentration is 1-4 mM. This solution can be unstable at room temperature and should be prepared fresh or stored in aliquots at -20°C, protected from light.

-

pNA Standard Solution (2 mM) : Prepare a 2 mM stock solution of pNA in the assay buffer or DMSO for generating a standard curve.

-

Sample Preparation :

-

Serum : Can often be used directly, but may require dilution in GGT Assay Buffer if high activity is expected.[8]

-

Tissue Homogenate : Homogenize ~10 mg of tissue in 200 µL of ice-cold GGT Assay Buffer. Centrifuge at 10,000-13,000 x g for 10-15 minutes at 4°C to remove insoluble material. Use the resulting supernatant for the assay.[8]

-

D. Assay Procedure (96-Well Plate Format)

-

Standard Curve : In separate wells, prepare pNA standards by adding 0, 4, 8, 12, 16, and 20 µL of the 2 mM pNA Standard. Add GGT Assay Buffer to each well to bring the final volume to 100 µL. This creates standards of 0, 8, 16, 24, 32, and 40 nmol/well.

-

Sample Wells : Add 10-20 µL of your prepared sample to duplicate wells. Add GGT Assay Buffer to bring the volume to 90 µL.

-

Initiate Reaction : Add 10 µL of the GGT Substrate Solution to each sample well to initiate the reaction. The final volume in the sample wells should be 100 µL. Do not add substrate to the standard curve wells.

-

Kinetic Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 418 nm (or 405 nm). Take an initial reading (T₀) and then subsequent readings every 1-5 minutes for a total of 15-30 minutes.

E. Data Analysis

-

Standard Curve : Plot the absorbance values for the pNA standards against the known amount (nmol/well). Determine the equation of the line (y = mx + c).

-

Calculate Reaction Rate : For each sample, determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

-

Calculate pNA Generated : Use the Beer-Lambert law (A = εcl) to determine the amount of pNA produced. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 9,960 M⁻¹cm⁻¹ .[10][11] Note that this value can be affected by solution composition and pH.

-

Rate (mol/L/min) = (ΔA/min) / ε

-

Assuming a path length (l) of 1 cm, which may need to be adjusted based on the volume in the well.

-

-

Calculate Enzyme Activity : Express the GGT activity in standard units. One unit (U) of GGT is defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.

-

Activity (U/L) = [Rate (mol/L/min) * 10⁶ (µmol/mol)] / [Volume of Sample (L)]

-

Other Research Applications

Beyond its use as a GGT substrate, L-γ-Glutamyl-p-nitroanilide has been employed as a pharmacological tool. It acts as an inhibitor of the cell membrane glutamine transporter ASCT2 (also known as SLC1A5). This application is valuable in studies investigating the role of glutamine metabolism in various diseases, including cancer, where blocking glutamine uptake can impact cell proliferation and survival.

References

- 1. γ-Glutamyl Transpeptidase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. bluetigerscientific.com [bluetigerscientific.com]

- 5. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. biolabo.fr [biolabo.fr]

- 8. brainly.com [brainly.com]

- 9. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 10. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Chromogenic Substrate H-Glu-pNA: A Technical Guide to its Mechanism of Action and Enzymatic Assay

For Immediate Release

This technical guide provides an in-depth analysis of the chromogenic substrate H-Glu-pNA, more formally known as L-γ-glutamyl-p-nitroanilide (GPNA). Tailored for researchers, scientists, and professionals in drug development, this document details the substrate's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its use in enzymatic assays.

Core Mechanism of Action

This compound is a synthetic substrate primarily employed to assay the activity of γ-glutamyl transpeptidase (GGT). The fundamental principle of its use lies in the enzymatic cleavage of the amide bond between the γ-glutamyl moiety and the p-nitroaniline (pNA) group. Upon cleavage, the colorless substrate yields a yellow-colored product, p-nitroaniline, which can be quantified spectrophotometrically.

The enzymatic reaction proceeds via a "ping-pong" mechanism. Initially, the γ-glutamyl group of this compound is transferred to the enzyme, forming a γ-glutamyl-enzyme intermediate and releasing p-nitroaniline. Subsequently, the γ-glutamyl group is transferred from the enzyme to an acceptor molecule. In the absence of a specific acceptor, water can serve this role, resulting in hydrolysis. However, the presence of an acceptor substrate, such as glycylglycine, significantly enhances the reaction rate.[1]

The liberation of p-nitroaniline is directly proportional to the enzymatic activity and can be monitored by measuring the increase in absorbance at approximately 405 nm.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound and its enzymatic product, p-nitroaniline.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O₅ • H₂O | [3] |

| Molecular Weight | 285.3 g/mol (as hydrate) | [3] |

| CAS Number | 7300-59-6 | [3] |

Table 1: Physicochemical Properties of this compound (hydrate)

| Parameter | Value | Wavelength | Conditions | Reference |

| Molar Extinction Coefficient (ε) | ~9,960 M⁻¹cm⁻¹ | 405 nm | Varies with buffer composition | [4][5] |

Table 2: Spectrophotometric Properties of p-Nitroaniline (pNA)

| Enzyme | Substrate | Acceptor Substrate | K_m | V_max | Reference |

| Rat Kidney γ-Glutamyl Transpeptidase | L-γ-glutamyl-p-nitroanilide | Glycylglycine | 8.56 mmol/L (Transpeptidation) | 5-fold higher than autotranspeptidation | [6] |

| Rat Liver Homogenate γ-Glutamyltranspeptidase | L-γ-glutamyl-p-nitroanilide | Glycylglycine (40 mM) | Varies with age | Not specified | [7] |

| Bovine Kidney γ-Glutamyl Transpeptidase | S-nitrosoglutathione (GSNO) | Glycylglycine | 0.398 ± 31 mM | Not specified | [8] |

Table 3: Kinetic Parameters of γ-Glutamyl Transpeptidase with γ-Glutamyl Substrates (Note: Kinetic parameters are highly dependent on experimental conditions, including enzyme source, purity, pH, temperature, and acceptor concentration. The values presented are illustrative.)

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 2. medichem-me.com [medichem-me.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. researchgate.net [researchgate.net]

- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gamma-Glutamyltranspeptidase in liver homogenates of rats of different ages: enzyme kinetics and age course of Km and Vmax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.santannapisa.it [iris.santannapisa.it]

H-Glu-pNA: An In-depth Technical Guide for Studying Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid α-p-nitroanilide (H-Glu-pNA) is a chromogenic substrate widely employed in the field of enzymology to investigate the kinetics of specific proteases and transferases. Its molecular structure, featuring a glutamic acid residue linked to a p-nitroaniline (pNA) moiety, allows for a straightforward and continuous spectrophotometric assay. Enzymatic cleavage of the amide bond releases the yellow-colored p-nitroaniline, and the rate of its formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This technical guide provides a comprehensive overview of the application of this compound in studying the kinetics of two key enzymes: γ-glutamyl transpeptidase (GGT) and glutamyl endopeptidase (V8 protease).

Physicochemical Properties of this compound

A solid understanding of the substrate's properties is crucial for designing robust enzymatic assays.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [N/A] |

| Molecular Weight | 267.24 g/mol | [N/A] |

| CAS Number | 24032-35-7 | [N/A] |

| Appearance | White to off-white powder | [N/A] |

| Solubility | Soluble in DMSO and aqueous buffers | [N/A] |

| Storage | Store at -20°C, protected from light | [N/A] |

I. γ-Glutamyl Transpeptidase (GGT)

A. Biological Significance and Signaling Pathway

γ-Glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a central role in glutathione (GSH) metabolism.[1] It catalyzes the transfer of the γ-glutamyl moiety from GSH and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis).[2] This function is critical for maintaining intracellular cysteine levels, which is a rate-limiting step for the synthesis of GSH, a key cellular antioxidant.[3] GGT is involved in cellular defense against oxidative stress and the metabolism of certain drugs and xenobiotics.[2] Elevated GGT levels are a well-established clinical marker for liver and biliary diseases.[4]

The catalytic activity of GGT is integral to the γ-glutamyl cycle, a pathway responsible for the breakdown and resynthesis of glutathione.

B. Quantitative Kinetic Data

The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insight into the enzyme's affinity for the substrate.

| Enzyme Source | Substrate | Km (mM) | Vmax | Optimal pH | Reference |

| Rat Kidney | L-γ-Glutamyl-p-nitroanilide | 8.56 (transpeptidation) | 160x hydrolysis rate | 8.0 | [5] |

| Rat Kidney | L-γ-Glutamyl-p-nitroanilide | 0.005 (hydrolysis) | - | 8.0 | [5] |

| Human Neutrophils | γ-Glutamyl p-nitroanilide | 1.8 | Not specified | 8.2 | [6] |

| Human | L-γ-Glutamyl-p-nitroanilide | 0.83 ± 0.06 | Not specified | Not specified | [7] |

| Bovine Kidney | γ-Glutamyl-p-nitroanilide | 0.61 - 0.68 | Not specified | Not specified | [8] |

C. Experimental Protocol: GGT Activity Assay

This protocol is a generalized procedure based on commercially available kits and published literature.[4][9][10]

1. Reagent Preparation:

-

GGT Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Substrate Stock Solution (this compound): 100 mM in DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 4.4 mM) in GGT Assay Buffer.[11]

-

Acceptor Solution (Glycylglycine): 400 mM in GGT Assay Buffer.[11]

-

Enzyme Solution: Purified GGT or biological sample (e.g., serum, tissue homogenate) diluted in GGT Assay Buffer.

-

pNA Standard Stock Solution: 2 mM p-nitroaniline in DMSO.[10]

2. Assay Procedure (96-well plate format):

-

Standard Curve:

-

Prepare a series of pNA standards (e.g., 0, 8, 16, 24, 32, 40 nmol/well) by diluting the pNA standard stock solution in GGT Assay Buffer to a final volume of 100 µL/well.[9]

-

-

Sample Wells:

-

Add 10 µL of the enzyme solution to each well.

-

Add 80 µL of a pre-warmed (37°C) reaction mixture containing GGT Assay Buffer and Glycylglycine solution (to achieve a final concentration of 40 mM).

-

-

Initiation:

-

Initiate the reaction by adding 10 µL of the working substrate solution to each well (to achieve a final concentration of 4.4 mM).

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm (A405) at T=0.

-

Incubate the plate at 37°C.

-

Record A405 at regular intervals (e.g., every 1-5 minutes) for 10-30 minutes.

-

3. Data Analysis:

-

Calculate the change in absorbance per minute (ΔA405/min) from the linear portion of the absorbance vs. time curve.

-

Convert the ΔA405/min to the rate of pNA formation using a pNA standard curve or the Beer-Lambert law (Molar extinction coefficient of pNA at 405 nm is ~9,500 M-1cm-1).

-

Enzyme activity is typically expressed as µmol of pNA produced per minute per mg of protein (U/mg).

II. Glutamyl Endopeptidase (V8 Protease)

A. Biological Significance and Signaling Pathway

Glutamyl endopeptidase from Staphylococcus aureus strain V8, commonly known as V8 protease or SspA, is a serine protease with high specificity for cleaving peptide bonds at the C-terminal side of glutamic and, to a lesser extent, aspartic acid residues.[12][13] This enzyme is a significant virulence factor in S. aureus infections.[14] It contributes to the pathogen's ability to evade the host immune system by degrading immunoglobulins (IgG, IgA, IgM) and inactivating key components of the complement system.[12][15] V8 protease is also involved in the processing of bacterial surface proteins, which plays a role in biofilm formation and bacterial dissemination.[12] The activation of V8 protease itself is part of a proteolytic cascade involving other staphylococcal proteases.[16]

B. Quantitative Kinetic Data

While this compound is a potential substrate for glutamyl endopeptidases, much of the available kinetic data for V8 protease has been generated using more complex peptide-pNA substrates that may better mimic physiological targets.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/mg/min) | Optimal pH | Reference |

| Bacillus licheniformis | Z-Phe-Leu-Glu-pNA | 1.495 ± 0.034 | 50.237 | 8.5 | [17] |

| Staphylococcus aureus V8 | Z-Phe-Leu-Glu-pNA | Not specified | Not specified | 7.8 - 8.5 | [17] |

C. Experimental Protocol: Glutamyl Endopeptidase Activity Assay

This protocol is adapted for the use of a chromogenic substrate with V8 protease.[17]

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8.

-

Substrate Stock Solution (this compound): 100 mM in DMSO. Store at -20°C.

-

Working Substrate Solution: Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to determine Km.

-

Enzyme Solution: Purified V8 protease diluted in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis.

-

pNA Standard Stock Solution: 2 mM p-nitroaniline in DMSO.

2. Assay Procedure (96-well plate format):

-

Standard Curve:

-

Prepare a pNA standard curve as described in the GGT protocol.

-

-

Sample Wells:

-

Add 20 µL of the enzyme solution to each well.

-

Add varying concentrations of the working substrate solution to different wells (e.g., 180 µL).

-

-

Initiation and Measurement:

-

The reaction is initiated upon addition of the enzyme (or substrate, depending on the experimental design).

-

Immediately begin monitoring the increase in absorbance at 405 nm at 37°C for 10-30 minutes.

-

3. Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration from the linear phase of the reaction.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

This compound serves as a valuable tool for researchers in enzymology and drug development. Its chromogenic nature facilitates simple and robust assays for determining the kinetic parameters of enzymes such as γ-glutamyl transpeptidase and glutamyl endopeptidases. The detailed protocols and compiled kinetic data in this guide provide a solid foundation for designing and executing experiments to characterize these important enzymes and to screen for potential inhibitors. Understanding the roles of these enzymes in physiological and pathological processes, as illustrated by their respective signaling pathways, underscores the importance of such kinetic studies in advancing biomedical research.

References

- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 3. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlas-medical.com [atlas-medical.com]

- 5. researchgate.net [researchgate.net]

- 6. Activity Determination, Kinetic Analyses and Isoenzyme Identification of Gamma Glutamyltransferase in Human Neutrophils -BMB Reports [koreascience.kr]

- 7. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.santannapisa.it [iris.santannapisa.it]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. gamma-Glutamyltranspeptidase in liver homogenates of rats of different ages: enzyme kinetics and age course of Km and Vmax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutamyl endopeptidase GluV8 - Wikipedia [en.wikipedia.org]

- 13. V8 Protease - Creative Enzymes [creative-enzymes.com]

- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 15. GeminiBio Store [store.geminibio.com]

- 16. uniprot.org [uniprot.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chromogenic and Fluorescent Properties of L-Glutamic acid γ-p-nitroanilide (H-Glu-pNA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid γ-p-nitroanilide (H-Glu-pNA), a synthetic substrate, is a pivotal tool in biochemical and clinical research, primarily for the detection and quantification of γ-glutamyl transpeptidase (GGT) activity. This enzyme plays a crucial role in glutathione metabolism, cellular detoxification, and drug resistance. This technical guide provides a comprehensive overview of the chromogenic properties of this compound, detailing its mechanism of action, spectral characteristics, and kinetic parameters with GGT. It also explores the substrate's less-documented fluorescent properties. Detailed experimental protocols for GGT activity assays are provided, alongside visualizations of the enzymatic reaction, a typical experimental workflow, and the relevant gamma-glutamyl cycle signaling pathway to offer a complete resource for laboratory professionals.

Introduction

L-Glutamic acid γ-p-nitroanilide, often abbreviated as this compound or γ-Glu-pNA, is a synthetic compound widely employed as a chromogenic substrate for the enzyme γ-glutamyl transpeptidase (GGT; EC 2.3.2.2). GGT is a membrane-bound enzyme that plays a significant role in the extracellular catabolism of glutathione (GSH) and other γ-glutamyl compounds.[1] The clinical and research applications of this compound stem from the direct correlation between the rate of its enzymatic cleavage and GGT activity, which can be indicative of various pathological conditions, including liver disease, pancreatitis, and certain cancers.[2][3] This guide will delve into the technical aspects of this compound's properties and its application in enzymatic assays.

Chromogenic Properties of this compound

The utility of this compound as a research tool is primarily derived from its chromogenic nature. The enzymatic cleavage of the γ-glutamyl bond by GGT releases p-nitroaniline (pNA), a yellow-colored compound.[2] The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the amount of pNA produced and, consequently, to the GGT activity in the sample.

Mechanism of Action

The enzymatic reaction proceeds via a two-step, non-sequential (ping-pong bi-bi) mechanism:[4][5]

-

Acylation: GGT binds to the donor substrate, this compound, and the γ-glutamyl moiety is transferred to a nucleophilic residue in the enzyme's active site (typically a threonine residue), forming a γ-glutamyl-enzyme intermediate and releasing the first product, p-nitroaniline.[6]

-

Deacylation: The γ-glutamyl group is then transferred from the enzyme to an acceptor molecule. The acceptor can be an amino acid, a peptide (like glycylglycine, which is often added to the reaction mixture to enhance the reaction rate), or water (hydrolysis).[4][7]

The liberated p-nitroaniline has a distinct absorbance maximum, allowing for continuous monitoring of the reaction progress.

Spectral and Physicochemical Properties

The key to quantifying GGT activity using this compound is understanding the spectral properties of the product, p-nitroaniline.

| Parameter | Value | Reference(s) |

| This compound (Substrate) | ||

| Molecular Formula | C₁₁H₁₃N₃O₅ | [8] |

| Molecular Weight | 267.24 g/mol | [8] |

| CAS Number | 7300-59-6 | |

| p-Nitroaniline (Product) | ||

| Absorbance Maximum (λmax) | 405 - 418 nm | [1][2] |

| Molar Extinction Coefficient (ε) at 405 nm | 9,500 - 9,960 M⁻¹cm⁻¹ | [3][9][10] |

Note: The molar extinction coefficient of p-nitroaniline can be influenced by pH and buffer composition.[11]

Fluorescent Properties of this compound

While this compound is predominantly used as a chromogenic substrate, some sources refer to its "fluorescent characteristics" or its use in constructing fluorescent probes. However, detailed information on the intrinsic fluorescence of this compound, including its excitation and emission spectra and quantum yield, is not well-documented in the scientific literature.

The product of the enzymatic reaction, p-nitroaniline, is not considered to be significantly fluorescent under typical aqueous assay conditions. Reports on the fluorescence of p-nitroaniline are often in the context of its ability to quench the fluorescence of other molecules, such as quantum dots or fluorescent polymers, rather than its own emission.[12][13][14][15]

Therefore, for quantitative purposes, the chromogenic properties of this compound are far more reliable and widely used. Researchers interested in fluorescence-based assays for GGT activity should consider substrates specifically designed for this purpose.

Experimental Protocols

The following protocols provide a general framework for the determination of GGT activity using this compound. It is recommended to optimize the conditions for specific experimental setups.

Materials

-

This compound (L-γ-glutamyl-p-nitroanilide) solution

-

Glycylglycine solution (acceptor substrate)

-

TRIS buffer (or other suitable buffer)

-

Sample containing GGT (e.g., serum, plasma, tissue homogenate)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

-

96-well microplate or cuvettes

-

p-Nitroaniline standard solution (for standard curve)

Reagent Preparation

-

Assay Buffer: 100 mM TRIS, pH 8.25.

-

Substrate Solution: Prepare a stock solution of this compound. The final concentration in the assay typically ranges from 1 to 4 mM.

-

Acceptor Solution: Prepare a stock solution of glycylglycine. The final concentration in the assay is often between 40 and 100 mM.[5]

-

Working Reagent: Prepare a fresh mixture of the assay buffer, substrate solution, and acceptor solution.

Assay Procedure

-

Standard Curve (Optional but Recommended):

-

Prepare a series of dilutions of a known concentration of p-nitroaniline in the assay buffer.

-

Measure the absorbance of each dilution at 405 nm.

-

Plot the absorbance versus the concentration of p-nitroaniline to generate a standard curve. This can be used to convert the rate of change in absorbance to the rate of product formation.

-

-

Enzyme Assay:

-

Pipette the sample containing GGT into the wells of a microplate or a cuvette.

-

Add the working reagent to initiate the reaction.

-

Incubate the reaction at a constant temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 5-10 minutes) in a kinetic mode.

-

Data Analysis

-

Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Calculate the GGT activity using the Beer-Lambert law: Activity (U/L) = (ΔA/min) * (Total Assay Volume / Sample Volume) * (1 / ε) * 10⁶

-

Where:

-

ΔA/min is the rate of change in absorbance per minute.

-

Total Assay Volume and Sample Volume are in the same units (e.g., mL).

-

ε is the molar extinction coefficient of p-nitroaniline (in M⁻¹cm⁻¹).

-

10⁶ is the factor to convert molar concentration to micromolar and express activity in Units per Liter (U/L), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

-

Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are important parameters for characterizing the interaction between GGT and this compound. These values can vary depending on the source of the enzyme, the acceptor substrate used, and the assay conditions.

| Enzyme Source | Substrate | Acceptor | Km (mM) | Reference(s) |

| Hog Kidney GGT | γ-glutamyl-p-nitroanilide | Glycylglycine | 1.87 | [16] |

| Human Serum GGT | γ-glutamyl-4-nitroanilide | Glycylglycine | - | [5] |

| Bovine Kidney GGT | γ-glutamyl-p-nitroanilide | Glycylglycine | 0.61 - 0.68 | [17] |

Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound by GGT.

Experimental Workflow for GGT Assay

Caption: A typical workflow for a GGT activity assay.

The Gamma-Glutamyl Cycle

Caption: The role of GGT in the gamma-glutamyl cycle.

Conclusion

This compound remains an indispensable tool for the chromogenic detection of γ-glutamyl transpeptidase activity. Its well-characterized mechanism of action and the distinct spectral properties of its cleavage product, p-nitroaniline, allow for robust and reproducible quantification of enzyme activity in a variety of biological samples. While its fluorescent properties are not well-defined for direct assay applications, its role as a chromogenic substrate is firmly established. The provided protocols and diagrams serve as a practical guide for researchers and clinicians employing this compound in their work, facilitating a deeper understanding of GGT's role in health and disease.

References

- 1. atlas-medical.com [atlas-medical.com]

- 2. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]

- 3. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]

- 7. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application [jstage.jst.go.jp]

- 8. gamma-L-Glutamyl-p-nitroanilide | C11H14ClN3O5 | CID 16219428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.santannapisa.it [iris.santannapisa.it]

L-Glutamic Acid p-Nitroanilide: A Technical Guide to its Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid p-nitroanilide (GGPNA) is a synthetic chromogenic substrate with significant applications in biochemistry and drug development. Its primary utility lies in the sensitive and specific measurement of γ-glutamyltransferase (GGT) activity, a key enzyme in glutathione metabolism and cellular redox homeostasis. Furthermore, GGPNA serves as a valuable tool for the characterization of glutamyl-specific proteases and as an inhibitor of certain amino acid transporters. This technical guide provides an in-depth overview of the core applications of L-Glutamic acid p-nitroanilide, featuring detailed experimental protocols, a compilation of relevant quantitative data, and visual representations of associated biochemical pathways and experimental workflows.

Introduction to L-Glutamic Acid p-Nitroanilide

L-Glutamic acid p-nitroanilide is a synthetic molecule composed of L-glutamic acid linked to a p-nitroaniline group via an amide bond.[1][2] This chromogenic substrate is instrumental in various enzymatic assays due to the properties of its p-nitroanilide moiety.[3][4] Upon enzymatic cleavage of the amide bond, the colorless substrate releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically at approximately 405-410 nm.[5][6] This direct relationship between enzyme activity and color development allows for a continuous and sensitive measurement of enzyme kinetics.

The principal application of L-Glutamic acid p-nitroanilide is as a substrate for γ-glutamyltransferase (GGT), an enzyme that plays a crucial role in the gamma-glutamyl cycle.[6][7] Beyond GGT, it is also utilized in assays for other proteases and peptidases that exhibit specificity for glutamyl residues.[4] Additionally, it has been employed in studies of amino acid transport, acting as an inhibitor of specific glutamine transporters.[5]

Core Applications in Biochemistry

Measurement of γ-Glutamyltransferase (GGT) Activity

GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[6][7] This activity is central to glutathione metabolism, providing cells with a mechanism to recover the constituent amino acids of this vital antioxidant.[8] Elevated GGT levels in serum are a well-established biomarker for hepatobiliary diseases, and its activity is also implicated in cardiovascular diseases and cancer.[9]

L-Glutamic acid p-nitroanilide serves as a convenient and reliable substrate for the routine determination of GGT activity in various biological samples, including serum, plasma, and tissue homogenates.[1][7] The enzymatic reaction is as follows:

L-γ-Glutamyl-p-nitroanilide + Glycylglycine (acceptor) --(GGT)--> L-γ-Glutamyl-glycylglycine + p-Nitroaniline

The rate of p-nitroaniline release is directly proportional to the GGT activity in the sample.

Characterization of Glutamyl-Specific Proteases

L-Glutamic acid p-nitroanilide can also be used to detect and characterize proteases that specifically cleave peptide bonds on the C-terminal side of glutamic acid residues, often referred to as glutamyl-specific endopeptidases.[4] This application is valuable in microbiology, for instance, in identifying and characterizing bacterial or fungal proteases, as well as in the study of endogenous proteases with similar specificities in mammalian systems.

Inhibition of Amino Acid Transporters

In the field of cancer research, L-Glutamic acid p-nitroanilide has been utilized as an inhibitor of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine-preferring Transporter 2).[5] ASCT2 is a major transporter of glutamine, an amino acid crucial for the growth and proliferation of many cancer cells. By blocking glutamine uptake, L-Glutamic acid p-nitroanilide can be used as a tool to study the metabolic vulnerabilities of cancer cells.[5]

Quantitative Data

The following table summarizes the kinetic parameters of γ-glutamyltransferase from various sources using L-Glutamic acid p-nitroanilide as the substrate. These values are essential for designing and interpreting enzymatic assays.

| Enzyme Source | Michaelis-Menten Constant (Km) (mM) | Optimal pH | Reference |

| Human Serum | ~0.64 (for γ-glutamyl-3-carboxy-4-nitroanilide) | 8.25 | [7] |

| Hog Kidney | 1.87 | 7.4 | [6] |

| Rat Kidney | Not specified | Not specified | |

| Bovine Kidney | 0.61-0.68 | 8.0 | [3] |

Note: The Km values can vary depending on the assay conditions, including the concentration of the acceptor substrate (e.g., glycylglycine).

Experimental Protocols

Protocol for Measuring γ-Glutamyltransferase (GGT) Activity in Serum

This protocol is adapted from commercially available colorimetric assay kits.[1]

Materials:

-

GGT Assay Buffer (e.g., Tris-HCl buffer, pH 8.25)

-

L-Glutamic acid p-nitroanilide (Substrate)

-

Glycylglycine (Acceptor substrate)

-

Serum sample

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation: Prepare a working solution by dissolving L-Glutamic acid p-nitroanilide and glycylglycine in the GGT Assay Buffer to the desired final concentrations (e.g., 4 mM L-Glutamic acid p-nitroanilide and 75 mM glycylglycine).

-

Sample Preparation: Serum samples can typically be used directly. If high GGT activity is expected, dilute the serum with the assay buffer.

-

Assay Reaction: a. Add 10 µL of the serum sample to a well of the 96-well microplate. b. Add 90 µL of the GGT substrate solution to each well containing the sample. c. Mix gently.

-

Kinetic Measurement: a. Immediately place the microplate in a microplate reader pre-warmed to 37°C. b. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a period of 5-10 minutes.

-

Data Analysis: a. Calculate the rate of change in absorbance (ΔA/min). b. Determine the GGT activity using the molar extinction coefficient of p-nitroaniline (ε ≈ 9.5 mM⁻¹cm⁻¹ at 405 nm) and the following formula: Activity (U/L) = (ΔA/min * Total reaction volume (mL) * 1000) / (ε * Light path (cm) * Sample volume (mL))

Protocol for Assaying Glutamic Acid-Specific Endopeptidase Activity

This protocol is a general guideline for detecting the activity of a glutamic acid-specific endopeptidase using L-Glutamic acid p-nitroanilide.

Materials:

-

Assay Buffer (e.g., Phosphate buffer, pH 7.5)

-

L-Glutamic acid p-nitroanilide solution (in a suitable solvent like DMSO, diluted in assay buffer)

-

Enzyme sample (e.g., purified protease or cell lysate)

-

Microplate reader (405 nm)

-

96-well microplate

-

Incubator

Procedure:

-

Substrate Preparation: Prepare a stock solution of L-Glutamic acid p-nitroanilide in DMSO. Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Enzyme Preparation: Prepare serial dilutions of the enzyme sample in the assay buffer.

-

Assay Reaction: a. Add 50 µL of the enzyme dilution to each well. b. Add 50 µL of the L-Glutamic acid p-nitroanilide solution to each well to initiate the reaction. c. Include a blank control with assay buffer instead of the enzyme.

-

Incubation and Measurement: a. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). b. Measure the absorbance at 405 nm.

-

Data Analysis: a. Subtract the absorbance of the blank from the absorbance of the samples. b. The increase in absorbance is proportional to the endopeptidase activity.

Signaling Pathways and Experimental Workflows

Role of GGT in Redox Signaling and Cancer

GGT plays a significant role in cellular redox homeostasis through its involvement in glutathione metabolism. In many cancers, the expression and activity of GGT are upregulated. This increased GGT activity can contribute to tumor progression and drug resistance by modulating intracellular redox status and influencing signaling pathways such as the NF-κB pathway.[1] The following diagram illustrates the central role of GGT in providing cysteine for glutathione synthesis, which in turn can modulate NF-κB signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.santannapisa.it [iris.santannapisa.it]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-Glutamyl-3-carboxy-14-nitroanilide: the substrate of choice for routine determinations of gamma-glutamyl-transferase activity in serum? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification and validation of the Endopep-mass spectrometry method for botulinum neurotoxin detection in liver samples with application to samples collected during animal botulism outbreaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

H-Glu-pNA for Detecting Aminopeptidase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of H-Glu-pNA (L-Glutamic acid α-p-nitroanilide) and its related compounds as chromogenic substrates for the detection and characterization of aminopeptidase activity. This document is intended for researchers, scientists, and drug development professionals involved in enzymology, high-throughput screening, and drug discovery.

Introduction to this compound and its Analogs

This compound is a synthetic chromogenic substrate used to measure the activity of enzymes that cleave a glutamic acid residue from the N-terminus of a peptide, primarily glutamyl aminopeptidases. The core structure consists of an L-glutamic acid molecule linked to a p-nitroanilide (pNA) group via an amide bond. Enzymatic cleavage of this bond releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically.

A closely related and more commonly studied substrate is L-γ-glutamyl-p-nitroanilide (γ-Glu-pNA), which is a specific substrate for γ-glutamyl transpeptidase (GGT). GGT is a key enzyme in the γ-glutamyl cycle, responsible for the metabolism of glutathione. Throughout this guide, assay principles and data for γ-Glu-pNA will be presented as a primary example due to the wealth of available research, with the understanding that the fundamental principles apply to this compound and other pNA-based aminopeptidase substrates.

Chemical Properties:

| Compound | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

| This compound | L-Glutamic acid α-para-nitroanilide | C₁₁H₁₃N₃O₅ | 267.24 g/mol | 24032-35-7 |

| γ-Glu-pNA | L-Glutamic acid γ-p-nitroanilide, GPNA | C₁₁H₁₃N₃O₅ | 267.24 g/mol | 7300-59-6 |

Solubility and Storage:

This compound and its analogs are typically powders that are sparingly soluble in water but can be dissolved in organic solvents like DMSO or methanol before being diluted in aqueous buffer.[1] For long-term storage, it is recommended to keep the solid compound at -20°C.[1]

Mechanism of Action

The utility of this compound as an enzyme substrate lies in its chromogenic properties. In its intact form, this compound is colorless. When an aminopeptidase cleaves the amide bond between the glutamic acid and the p-nitroanilide moiety, the free p-nitroaniline is released. Under alkaline conditions, p-nitroaniline exhibits a strong absorbance at a wavelength of 405-410 nm, allowing for the continuous monitoring of enzyme activity.

Figure 1: Enzymatic cleavage of this compound.

Quantitative Data

The following tables summarize key quantitative data for the use of pNA-based substrates in aminopeptidase assays.

Kinetic Parameters

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding the interaction between an enzyme and its substrate.

| Enzyme | Substrate | Km (µM) | Vmax | Organism | Reference |

| γ-Glutamyl Transpeptidase | γ-Glu-pNA | 160 ± 20 | - | Human | [2] |

| γ-Glutamyl Transpeptidase | L-Glutamyl-p-nitroanilide | 1200 ± 100 | - | Human | [2] |

Inhibitor Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Enzyme | Inhibitor | Substrate | IC50 (µM) | Organism | Reference |

| Aminopeptidase N | Bestatin | L-Leu-pNA | 3 - 5 | Porcine | [3] |

| Aminopeptidase N | BTB11079 | L-Leu-pNA | ~4 | Porcine | [3] |

| Aminopeptidase N | JFD00064 | L-Leu-pNA | ~5 | Porcine | [3] |

| Aminopeptidase N | BTB07018 | L-Leu-pNA | ~3 | Porcine | [3] |

| Cytosol Aminopeptidase | Bestatin | Not Specified | 0.0005 | - | [4][5] |

| Aminopeptidase N | Bestatin | Not Specified | 0.005 | - | [4][5] |

| Zinc Aminopeptidase | Bestatin | Not Specified | 0.28 | - | [4][5] |

| Aminopeptidase B | Bestatin | Not Specified | 1 - 10 | - | [4] |

Experimental Protocols

Aminopeptidase Activity Assay

This protocol is a general guideline for determining aminopeptidase activity using a pNA-based substrate and can be adapted for specific enzymes and experimental conditions.

Materials:

-

Purified aminopeptidase or cell lysate containing the enzyme

-

This compound or other suitable pNA substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of the pNA substrate (e.g., 10 mM in DMSO). Dilute the stock solution in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the enzyme or cell lysate to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well plate.

-

Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

Add 25 µL of the diluted substrate solution to initiate the reaction. The final volume in each well is 100 µL.

-

Include appropriate controls:

-

Blank: 50 µL Assay Buffer, 25 µL Assay Buffer (instead of enzyme), 25 µL substrate solution.

-

No Substrate Control: 50 µL Assay Buffer, 25 µL enzyme solution, 25 µL Assay Buffer (instead of substrate).

-

-

-

Measurement: Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~9,900 M⁻¹cm⁻¹ at pH 8.0).

-

High-Throughput Screening (HTS) for Aminopeptidase Inhibitors

This protocol outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of a specific aminopeptidase.

Figure 2: Workflow for HTS of aminopeptidase inhibitors.

Signaling Pathways and Biological Context

The γ-Glutamyl Cycle

γ-Glutamyl transpeptidase (GGT), a key enzyme measured using γ-Glu-pNA, is central to the γ-glutamyl cycle. This pathway is crucial for the synthesis and degradation of glutathione (GSH), a major cellular antioxidant, and for the transport of amino acids across the cell membrane.

Figure 3: The γ-Glutamyl Cycle.

Application in Drug Discovery

The detection of aminopeptidase activity using this compound is a cornerstone of early-stage drug discovery for enzyme inhibitors. The general workflow involves several key phases, from initial target identification to the selection of a candidate drug for clinical trials.

Figure 4: General Drug Discovery Workflow.

The use of this compound is primarily situated in the "Assay Development & HTS" and "Hit Identification" phases, providing a robust and scalable method for identifying and characterizing initial inhibitor compounds.

Conclusion

This compound and its analogs are invaluable tools for the study of aminopeptidase activity. Their chromogenic nature allows for simple and direct measurement of enzyme kinetics, making them highly suitable for a wide range of applications, from basic research to high-throughput drug discovery. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of this compound, offering a solid foundation for researchers in this field.

References

- 1. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aminoallyl-utp.com [aminoallyl-utp.com]

- 5. aminoallyl-utp.com [aminoallyl-utp.com]

The Challenge of Specificity: H-Glu-pNA as a Chromogenic Substrate in Enzyme Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-γ-glutamyl-p-nitroanilide (H-Glu-pNA), also known as GPNA, is a synthetic chromogenic substrate widely utilized in biochemical assays. Its core application lies in the detection and quantification of γ-glutamyl transpeptidase (GGT) activity. While often anecdotally mentioned in broader contexts that include glutaminase, a critical examination of the literature reveals significant challenges in using this compound as a specific substrate for glutaminase. This guide provides a detailed overview of this compound's primary application in GGT assays, elucidates the scientific basis for its lack of specificity for glutaminase, and presents established protocols and quantitative data for the accurate measurement of GGT activity.

The Core Issue: Overlapping Substrate Specificity

The primary challenge in employing this compound for glutaminase assays stems from the catalytic activity of γ-glutamyl transpeptidase (GGT). GGT is an enzyme that catalyzes the transfer of γ-glutamyl functional groups from molecules such as glutathione to an acceptor.[1][2][3] Crucially, GGT readily cleaves this compound, releasing a yellow-colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically at approximately 405-418 nm.[2][3]

Furthermore, GGT itself can exhibit glutaminase activity by hydrolyzing glutamine.[2] Consequently, in any biological sample containing both glutaminase and GGT, an assay with this compound will predominantly reflect GGT activity due to its efficient hydrolysis of this synthetic substrate. The scientific literature does not provide a reliable method to specifically attribute the cleavage of this compound to glutaminase in the presence of GGT. This makes this compound an unsuitable substrate for the specific measurement of glutaminase activity.

The Established Application: γ-Glutamyl Transpeptidase (GGT) Activity Assay

The standard and well-validated use of this compound is in the colorimetric determination of GGT activity. This assay is of significant clinical and research importance, as elevated GGT levels in serum are a well-established marker of liver disease and damage to the bile ducts.[4]

Principle of the GGT Assay

In the presence of an acceptor molecule, typically glycylglycine, GGT catalyzes the transfer of the γ-glutamyl group from this compound to the acceptor. This reaction releases p-nitroaniline, and the rate of its formation, measured by the increase in absorbance at 405-418 nm, is directly proportional to the GGT activity in the sample.[3]

Experimental Protocol: Colorimetric GGT Activity Assay

This protocol is a generalized representation based on common methodologies. Researchers should optimize conditions for their specific experimental setup.

Materials:

-

This compound (L-γ-glutamyl-p-nitroanilide) substrate

-

Glycylglycine (acceptor substrate)

-

Assay Buffer (e.g., Tris-HCl or Ammediol-HCl buffer, pH 7.5-8.6)

-

Sample (serum, plasma, or tissue homogenate)

-

Microplate reader capable of measuring absorbance at 405-418 nm

-

96-well microplate

-

p-nitroaniline (for standard curve)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound. Due to its limited solubility in aqueous solutions, a solvent such as DMSO may be required for the initial stock, followed by dilution in the assay buffer.

-

Prepare a stock solution of glycylglycine in the assay buffer.

-

Prepare the final reaction buffer containing the desired concentrations of this compound and glycylglycine.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of p-nitroaniline in the assay buffer to create a standard curve. This will be used to convert the rate of change in absorbance to the molar amount of product formed.

-

-

Assay Execution:

-

Add a specific volume of the sample to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction buffer containing this compound and glycylglycine to each well.

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance at 405-418 nm kinetically over a defined period (e.g., every minute for 10-30 minutes).

-

-

Data Analysis:

-

Determine the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Using the molar extinction coefficient of p-nitroaniline or the slope of the p-nitroaniline standard curve, calculate the GGT activity in the sample. One unit of GGT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute under the specified conditions.

-

Quantitative Data Presentation

The kinetic parameters of GGT can vary depending on the source of the enzyme and the assay conditions. The following table summarizes representative kinetic constants for GGT with this compound as the substrate.

| Enzyme Source | Substrate (Donor) | Acceptor | Km (mM) | Reference |

| Human Serum | γ-glutamyl-4-nitroanilide | Glycylglycine | Not Specified | [5] |

| Human Urine | γ-glutamyl p-nitroanilide | Glycylglycine | 0.66 - 0.74 | [6] |

| Human GGT1 | L-GpNA (L-γ-glutamyl-p-nitroanilide) | Glycylglycine | ~1 | [7] |

| Hog Kidney GGT | GGPNA (γ-glutamyl p-nitroaniline) | Glycylglycine | High (mM range) | [8] |

Visualizing Experimental Workflows and Signaling Pathways

GGT Assay Experimental Workflow

Caption: Workflow for GGT activity assay using this compound.

Glutathione Metabolism and the Role of GGT

Caption: Role of GGT in extracellular glutathione metabolism.

Alternative Methods for Specific Glutaminase Activity Measurement

Given the limitations of this compound, researchers seeking to specifically measure glutaminase activity should consider alternative methods. These assays typically use the natural substrate, L-glutamine, and detect the products of the glutaminase reaction:

-

Glutamate Detection: A coupled enzyme assay where the glutamate produced is measured. This can be achieved by using glutamate dehydrogenase, which converts glutamate to α-ketoglutarate and reduces NAD+ to NADH. The increase in NADH is then measured spectrophotometrically or fluorometrically.[9]

-

Ammonia Detection: The ammonia released from glutamine hydrolysis can be quantified using various methods, including the Berthelot (indophenol) reaction or a coupled enzymatic assay with glutamate dehydrogenase that consumes ammonia. Fluorimetric methods using reagents like o-phthalaldehyde that react with ammonia are also available and offer high sensitivity.[10]

Conclusion

This compound is a valuable tool for the colorimetric measurement of γ-glutamyl transpeptidase activity, with well-established protocols and a strong basis in clinical and research applications. However, its use as a specific substrate for glutaminase is not supported by the scientific literature due to significant and unavoidable interference from GGT. Professionals in research and drug development should be aware of this critical limitation and opt for alternative, more specific assays when the objective is to quantify glutaminase activity. This ensures the generation of accurate and reliable data, which is paramount for advancing our understanding of metabolic pathways and developing targeted therapeutics.

References

- 1. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Gamma-glutamyl Transferase (GGT) Test: MedlinePlus Medical Test [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

H-Glu-pNA in Drug Discovery and Screening: A Technical Guide

Introduction

L-Glutamic acid α-p-nitroanilide (H-Glu-pNA), a synthetic chromogenic substrate, is a pivotal tool in the fields of biochemistry and pharmaceutical development.[1] Structurally, it consists of an L-glutamic acid residue linked to a p-nitroaniline (pNA) moiety.[1] This design allows for the sensitive and continuous measurement of the activity of specific proteases and peptidases that recognize and cleave at glutamic acid residues.[2][3] Its utility is particularly prominent in enzyme characterization, kinetic studies, and high-throughput screening (HTS) for novel enzyme inhibitors, making it an indispensable compound for drug discovery professionals.[1][2]

Principle of Action: Chromogenic Detection

The functionality of this compound as a substrate is based on a straightforward colorimetric principle. In its intact form, this compound is colorless. However, in the presence of a specific enzyme, the peptide bond between the glutamic acid residue and the p-nitroaniline group is hydrolyzed.[3] This cleavage event liberates free p-nitroaniline (pNA), a chromophore that imparts a distinct yellow color to the solution.[3] The amount of pNA released is directly proportional to the enzymatic activity and can be quantified by measuring the increase in absorbance with a spectrophotometer, typically at a wavelength of 405 nm.[3][4]

The enzymatic reaction can be summarized as follows: H-L-Glu-pNA + H₂O ---(Enzyme)---> L-Glutamic Acid + p-Nitroaniline (yellow)[5]

Key Enzymes and Applications in Drug Discovery

This compound is a substrate for several key enzymes, making it a versatile tool for targeting various therapeutic areas.

1. Gamma-Glutamyltransferase (GGT) Gamma-Glutamyltransferase (EC 2.3.2.2) is a membrane-bound enzyme crucial for glutathione metabolism and detoxification.[6] Elevated GGT levels are a key biomarker for liver disease and are also associated with cardiovascular disease and metabolic syndrome.[4][6] In the GGT-catalyzed reaction, the γ-glutamyl group from this compound (often abbreviated as GPNA in this context) is transferred to an acceptor molecule, such as glycylglycine.[4] This reaction is widely used in clinical diagnostics and for screening compounds that modulate GGT activity.[4][7]

Reaction: γ-L-Glutamyl-p-Nitroanilide + Glycylglycine ---(GGT)---> p-Nitroaniline + γ-L-Glutamyl-Glycylglycine[4]

2. Endoproteinase Glu-C (V8 Protease) Endoproteinase Glu-C (EC 3.4.21.19) from Staphylococcus aureus strain V8 is a serine protease that specifically cleaves peptide bonds at the C-terminal side of glutamate residues.[8][9] This high specificity makes it a valuable target in infectious disease research.[9][10] this compound can serve as a substrate to assay the activity of V8 protease and screen for its inhibitors.[3][11] The enzyme's specificity can be further refined by buffer selection; in ammonium buffers, cleavage is restricted to glutamic acid sites only.[8][10]

3. Aminopeptidases Certain aminopeptidases, such as PepN, exhibit activity towards this compound by cleaving the N-terminal glutamic acid.[12] This application is relevant in the study of bacterial enzymes and in food science for the characterization of protein hydrolysates. However, the utility of this compound with some aminopeptidases can be limited by its poor solubility under certain assay conditions, which may prevent the accurate determination of kinetic parameters.[11]

Data Presentation

Quantitative data for this compound is crucial for designing robust assays. The tables below summarize key physicochemical and enzymatic parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | L-gamma-Glu-pNA; GPNA; L-Glutamic acid α-p-nitroanilide | [1][5] |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [1] |

| Molecular Weight | 267.24 g/mol | [1] |

| CAS Number | 7300-59-6 | [5] |

| Appearance | Off-white to yellow powder | [5] |

| Detection Wavelength | 405 - 418 nm | [4][6] |

| Molar Absorptivity (ε) | 9.5 - 10.4 L·mmol⁻¹·cm⁻¹ | [4][5] |

Table 2: Enzymatic Kinetic Parameters with this compound

| Enzyme | Organism | Kₘ (mM) | Vₘₐₓ | k꜀ₐₜ/Kₘ (s⁻¹·M⁻¹) | Notes | Reference(s) |

| PepN | Lactobacillus helveticus | N/D | N/D | N/D | Kinetic constants could not be determined due to poor substrate solubility. | [11] |

| GGT | Human | N/A | N/A | N/A | Widely used in activity assays; specific kinetic constants with this compound are not detailed in the provided search results. | [4][6] |

| Endoproteinase Glu-C | Staphylococcus aureus | N/A | N/A | N/A | Used as a substrate; specific kinetic constants are not detailed in the provided search results. | [3][8] |

| N/D: Not Determined in the cited literature. N/A: Not Available in the cited literature. |

Experimental Protocols

Detailed and reproducible protocols are essential for successful drug screening campaigns.

Protocol 1: General Enzyme Activity Assay (96-Well Plate Format)

This protocol is suitable for determining the kinetic parameters of an enzyme using this compound.

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.8 for V8 protease; 0.1 M Phosphate buffer, pH 7.0 for GGT).[5][8]

-

Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.[3][12]

-

Enzyme Solution : Prepare a stock solution of the purified enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Procedure :

-

Set up a 96-well clear, flat-bottom plate.

-

Add 80-90 µL of assay buffer to each well.[12]

-

Add 10 µL of various concentrations of this compound (diluted from the stock solution) to the wells to generate a substrate concentration curve.

-

To initiate the reaction, add 10 µL of the enzyme solution to each well. The final volume should be 100-200 µL.[12][13]

-

Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).[6]

-

Monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-30 minutes.[3]

-

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Convert ΔAbs/min to µmol/min using the Beer-Lambert law: Activity (µmol/min) = (ΔAbs/min * Total Volume) / (ε * Path Length).

-

Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Protocol 2: High-Throughput Screening (HTS) for Inhibitors

This protocol outlines a typical workflow for screening a compound library for inhibitors of a target enzyme using this compound.

// Workflow connections prep_plate -> prep_cpd; prep_cpd -> prep_enz; prep_enz -> incubate [lhead=cluster_reaction]; incubate -> add_sub; add_sub -> measure; measure -> calc [lhead=cluster_analysis]; calc -> inhibition; inhibition -> hit_id; } caption: "A typical high-throughput screening workflow for identifying enzyme inhibitors."

-

Plate Preparation :

-

Using an automated liquid handler, dispense assay buffer into all wells of a 384-well microplate.

-

Dispense test compounds from a library (typically dissolved in DMSO) to achieve a final desired concentration (e.g., 10 µM).

-

Include appropriate controls:

-

Negative Control (0% Inhibition) : Wells with enzyme and DMSO (no compound).

-

Positive Control (100% Inhibition) : Wells with a known inhibitor or no enzyme.

-

-

-

Reaction and Incubation :

-

Add the target enzyme solution to all wells except the "no enzyme" positive controls.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.[11]

-

Initiate the enzymatic reaction by adding a pre-determined concentration of this compound (typically at or near the Kₘ value) to all wells.

-

-

Detection and Analysis :

-

Immediately transfer the plate to a microplate reader and begin kinetic measurement of absorbance at 405 nm.

-

Calculate the reaction rate for each well.

-

Determine the percent inhibition for each test compound using the formula: % Inhibition = [1 - (Rate_compound / Rate_negative_control)] * 100

-

Compounds exceeding a pre-defined inhibition threshold (e.g., >50%) are identified as primary "hits" for further validation, such as dose-response studies to determine IC₅₀ values.

-

// Nodes enzyme [label="Active Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="Inhibitor Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Yellow Signal\n(pNA Release)", fillcolor="#FBBC05", fontcolor="#202124"]; logic_node [label="Inverse\nRelationship", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges enzyme -> product [label="+\nSubstrate"]; inhibitor -> enzyme [label="Binds &\nInactivates"]; product -> logic_node [label="Signal\nStrength"]; inhibitor -> logic_node [label="Inhibitor\nConcentration"];

// Invisible nodes for alignment {rank=same; inhibitor; enzyme;} } caption: "The inverse relationship between inhibitor concentration and signal generation."

Conclusion

This compound is a robust and cost-effective chromogenic substrate with significant applications in drug discovery and enzyme screening. Its simple, colorimetric readout is readily adaptable to high-throughput formats, enabling the rapid identification and characterization of enzyme modulators. While challenges such as substrate solubility may arise for certain enzymes, its proven utility for critical targets like GGT and V8 protease ensures its continued importance in both basic research and the development of new therapeutic agents.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 5. 101.200.202.226 [101.200.202.226]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme | PLOS Pathogens [journals.plos.org]

- 10. Protease S. aureus (MB-114-0001) | Rockland [rockland.com]

- 11. Characterization of the Recombinant Exopeptidases PepX and PepN from Lactobacillus helveticus ATCC 12046 Important for Food Protein Hydrolysis | PLOS One [journals.plos.org]

- 12. EP3314004A1 - Aminopeptidases for protein hydrolyzates - Google Patents [patents.google.com]

- 13. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening with H-Glu-pNA Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction